molecular formula C21H22N2O3 B5915610 (E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide

(E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide

Cat. No.: B5915610
M. Wt: 350.4 g/mol
InChI Key: LCEUBSGWORILQZ-GANMIEKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide is a complex organic compound featuring a furan ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the final coupling of these components. One common method involves the use of aldol condensation reactions to form the enone structure, followed by cyclization to form the furan and piperidine rings .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and selectivity. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide is unique due to its combination of a furan ring, a piperidine ring, and a phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(12-11-17-8-3-1-4-9-17)22-19(16-18-10-7-15-26-18)21(25)23-13-5-2-6-14-23/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,22,24)/b12-11+,19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEUBSGWORILQZ-GANMIEKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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